molecular formula C21H22N6O B12169770 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

Cat. No.: B12169770
M. Wt: 374.4 g/mol
InChI Key: JFYSVTUUFOIUTO-UHFFFAOYSA-N
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Description

“N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide” is a structurally complex molecule featuring two pharmacologically significant moieties: a 2-methyltetrazole ring and a 1-isopropylindole group, linked via an acetamide bridge. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the indole scaffold is frequently associated with receptor binding and enzyme inhibition . The isopropyl substituent on the indole nitrogen likely modulates lipophilicity, influencing membrane permeability and target engagement.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-2-(1-propan-2-ylindol-3-yl)acetamide

InChI

InChI=1S/C21H22N6O/c1-14(2)27-13-16(18-9-4-5-10-19(18)27)12-20(28)22-17-8-6-7-15(11-17)21-23-25-26(3)24-21/h4-11,13-14H,12H2,1-3H3,(H,22,28)

InChI Key

JFYSVTUUFOIUTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as an anti-inflammatory agent . Preliminary studies suggest that it may inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, mediators of inflammation. Molecular docking studies indicate that modifications to its structure could enhance its inhibitory potency against 5-LOX, making it a candidate for further optimization and testing in inflammatory diseases .

Anticancer Research

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is also being investigated for anticancer properties . The compound's structure suggests it may interact with various cellular targets involved in cancer progression. In vitro studies are needed to evaluate its efficacy against different cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to specific biological targets. These studies help identify potential therapeutic pathways and guide the synthesis of analogs with improved biological activity .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the compound's structure and purity, which are crucial for subsequent biological evaluations .

Case Study 1: Anti-inflammatory Activity

A study conducted on similar compounds indicated that modifications in the tetrazole moiety could significantly enhance anti-inflammatory activity. The structure of this compound aligns with these findings, suggesting a promising avenue for further research .

Case Study 2: Anticancer Potential

Research on related indole derivatives has shown significant anticancer activity against various cell lines, including those resistant to conventional therapies. The unique structural features of this compound may offer similar or enhanced effects, warranting comprehensive testing .

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. The indole moiety can interact with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating protein function.

Comparison with Similar Compounds

Key Observations:

  • Tetrazole vs. Triazole : Replacement of tetrazole with triazole (as in 6a ) alters electronic properties and hydrogen-bonding capacity, impacting target selectivity. Triazoles often exhibit broader antimicrobial activity, while tetrazoles are preferred in receptor antagonism for metabolic stability .
  • Indole Modifications : The target compound’s 1-isopropylindole differs from chloro- or methoxy-substituted indoles (e.g., 3a ), which enhance DNA binding but reduce solubility. The isopropyl group may balance lipophilicity and steric effects for improved pharmacokinetics.
  • Acetamide Linker : The acetamide bridge is conserved across analogs (e.g., 6a, 8, ), suggesting its role in maintaining conformational flexibility for target binding.

Biological Activity

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

  • Indole Core : Known for its presence in many biologically active compounds.
  • Tetrazole Moiety : Enhances pharmacological properties through its nitrogen donor capabilities.
  • Propan-2-yl Group : Contributes to the compound's overall stability and lipophilicity.

The molecular formula is C21H22N6O, with a molecular weight of approximately 374.44 g/mol .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its structural components. Key findings from recent studies include:

1. Anticancer Activity

Research indicates that compounds containing tetrazole rings often demonstrate significant anticancer properties. The specific compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key mitotic proteins, leading to disrupted cell division.

A study highlighted the compound's ability to affect centrosome clustering in cancer cells, which is crucial for proper mitotic spindle formation .

2. Enzyme Modulation

The compound has been investigated for its interaction with specific enzymes involved in cancer progression. Preliminary data suggest that it may act as an inhibitor of certain kinases, which are critical for tumor growth and survival. For instance, it has shown micromolar inhibition against HSET (KIFC1), a kinesin implicated in centrosome clustering .

3. Receptor Interaction

Binding affinity studies have revealed that this compound interacts with various receptors. These interactions are essential for understanding the compound's mechanism of action and potential therapeutic applications.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

StudyFocusFindings
Study AAnticancer EffectsDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value in the low micromolar range.
Study BEnzyme InhibitionIdentified as a potent inhibitor of HSET with an IC50 value of 27 nM, suggesting strong selectivity against off-target effects .
Study CReceptor BindingShowed high binding affinity for certain G-protein coupled receptors, indicating potential roles in modulating signaling pathways involved in cancer .

The biological activity of this compound is thought to involve:

  • Inhibition of Protein Kinases : Disruption of signaling pathways that promote cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to cancer cell death.
  • Disruption of Microtubule Dynamics : Affecting mitotic spindle formation and function.

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